molecular formula C7H5BrClFO2S B14753437 2-Bromo-4-fluoro-5-methylbenzenesulfonyl Chloride CAS No. 874804-16-7

2-Bromo-4-fluoro-5-methylbenzenesulfonyl Chloride

Cat. No.: B14753437
CAS No.: 874804-16-7
M. Wt: 287.53 g/mol
InChI Key: CPAJBOOKTVJFAP-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-methylbenzenesulfonyl Chloride is a chemical compound with the molecular formula C7H5BrClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-5-methylbenzenesulfonyl Chloride typically involves the sulfonation of 2-Bromo-4-fluoro-5-methylbenzene followed by chlorination. The reaction conditions often require the use of sulfuric acid and chlorinating agents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-5-methylbenzenesulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide derivative .

Scientific Research Applications

2-Bromo-4-fluoro-5-methylbenzenesulfonyl Chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-methylbenzenesulfonyl Chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-5-methylbenzenesulfonyl Chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it valuable for specific synthetic applications and research purposes .

Properties

CAS No.

874804-16-7

Molecular Formula

C7H5BrClFO2S

Molecular Weight

287.53 g/mol

IUPAC Name

2-bromo-4-fluoro-5-methylbenzenesulfonyl chloride

InChI

InChI=1S/C7H5BrClFO2S/c1-4-2-7(13(9,11)12)5(8)3-6(4)10/h2-3H,1H3

InChI Key

CPAJBOOKTVJFAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)Br)S(=O)(=O)Cl

Origin of Product

United States

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